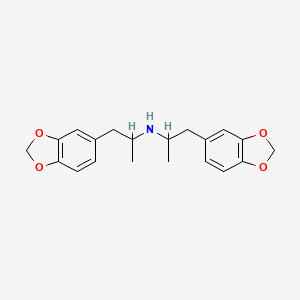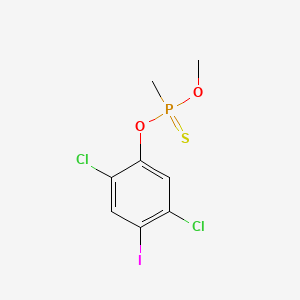
Phosphonothioic acid, methyl-, O-(2,5-dichloro-4-iodophenyl) O-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonothioic acid, methyl-, O-(2,5-dichloro-4-iodophenyl) O-methyl ester is an organophosphorus compound known for its unique chemical properties and applications. This compound is characterized by the presence of a phosphonothioic acid group, a methyl ester, and a substituted phenyl ring with chlorine and iodine atoms. It is commonly used in organic synthesis and various industrial applications due to its reactivity and stability.
Métodos De Preparación
The synthesis of Phosphonothioic acid, methyl-, O-(2,5-dichloro-4-iodophenyl) O-methyl ester involves several steps and specific reaction conditions. One common method includes the reaction of methyl phosphonothioic acid with 2,5-dichloro-4-iodophenol in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol, followed by purification steps to isolate the desired product .
Análisis De Reacciones Químicas
Phosphonothioic acid, methyl-, O-(2,5-dichloro-4-iodophenyl) O-methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Aplicaciones Científicas De Investigación
Phosphonothioic acid, methyl-, O-(2,5-dichloro-4-iodophenyl) O-methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonothioate esters.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Mecanismo De Acción
The mechanism of action of Phosphonothioic acid, methyl-, O-(2,5-dichloro-4-iodophenyl) O-methyl ester involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site of enzymes, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its effectiveness in applications such as pest control .
Comparación Con Compuestos Similares
Phosphonothioic acid, methyl-, O-(2,5-dichloro-4-iodophenyl) O-methyl ester can be compared to other similar compounds, such as:
Ethylthiophosphonic acid O-(2,5-dichloro-4-iodophenyl) O-ethyl ester: Similar in structure but with ethyl groups instead of methyl groups.
Tolclofos-methyl: Another organophosphorus compound with similar applications in agriculture.
Iodofenphos: A related compound with similar chemical properties and uses.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
7533-75-7 |
|---|---|
Fórmula molecular |
C8H8Cl2IO2PS |
Peso molecular |
397.00 g/mol |
Nombre IUPAC |
(2,5-dichloro-4-iodophenoxy)-methoxy-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H8Cl2IO2PS/c1-12-14(2,15)13-8-4-5(9)7(11)3-6(8)10/h3-4H,1-2H3 |
Clave InChI |
WFEKGXFAUDXMQR-UHFFFAOYSA-N |
SMILES canónico |
COP(=S)(C)OC1=CC(=C(C=C1Cl)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



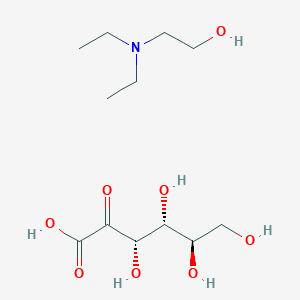

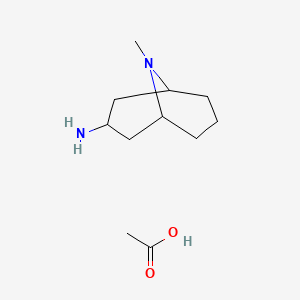
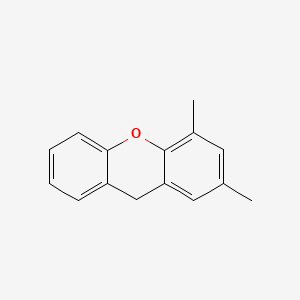
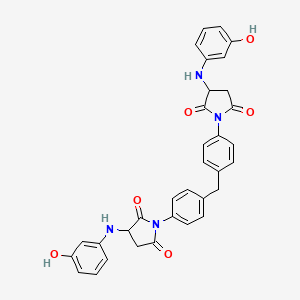
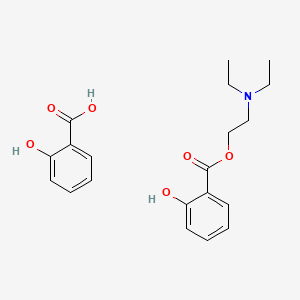
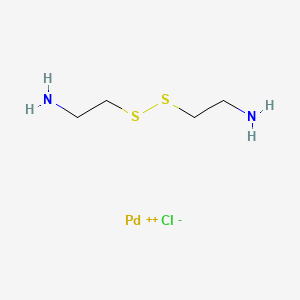

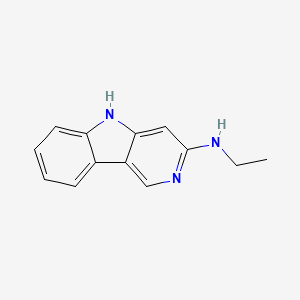
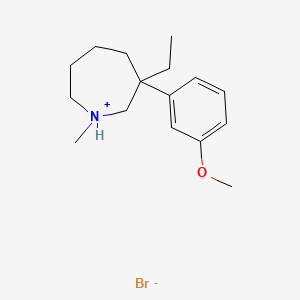
![5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine](/img/structure/B12687109.png)
